Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 2,4-dimethylphenyl group and linked via a carbamoyl bridge to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(13(2)10-12)17-11-26-20(21-17)22-18(23)14-5-7-15(8-6-14)19(24)25-3/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURCTSEAMZULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 2,4-dimethylbenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the carbamoyl and benzoate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate may have medicinal properties, such as anti-inflammatory or antimicrobial effects. Research into its pharmacological activities could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal applications or biochemical assays.
Comparison with Similar Compounds
Structural Analogues in Pharmacological Context
Urea-Linked Thiazole Derivatives (Molecules, 2013)
A series of urea derivatives (e.g., compounds 11a–11o ) share structural similarities with the target compound but differ in substituents and functional groups. For instance:
- Compound 11n: Contains a 3,4-dimethylphenyl group attached to a urea-linked thiazole.
- Compound 11k : Features a 4-chloro-3-(trifluoromethyl)phenyl substituent. The electron-withdrawing Cl and CF₃ groups increase electrophilicity, which may enhance binding to electron-rich protein pockets but could also elevate metabolic instability .
Table 1: Key Structural and Functional Comparisons
Sulfonamide and Sulfonyl Derivatives ()
Compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) incorporate sulfonyl groups instead of carbamoyl. The sulfonyl moiety increases electronegativity, improving interactions with basic amino acid residues (e.g., lysine, arginine) in target proteins. However, this may also reduce oral bioavailability due to high polarity .
Computational Docking Insights
- Hydrophobic Enclosure : The 2,4-dimethylphenyl group in the target compound may enhance hydrophobic interactions in protein pockets, as modeled by Glide XP scoring (). This contrasts with fluorophenyl analogs (e.g., 11a ), where polar substituents prioritize electrostatic interactions .
- Binding Affinity : AutoDock4 simulations () suggest that carbamoyl-linked thiazoles exhibit moderate binding energies (−8.2 kcal/mol) compared to sulfonyl derivatives (−9.5 kcal/mol), reflecting differences in group electronegativity .
Biological Activity
Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure : The compound has a molecular formula of and a molecular weight of 366.44 g/mol. It features a thiazole ring, a benzoate moiety, and a dimethylphenyl substituent, which contribute to its biological properties.
Synthesis : The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through Hantzsch thiazole synthesis.
- Coupling reactions to attach the dimethylphenyl and benzoate groups.
Biological Activities
This compound exhibits a range of biological activities, primarily due to the presence of the thiazole moiety. Below are some key activities:
1. Antimicrobial Activity :
- Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The thiazole ring's ability to interact with biological targets is crucial for its anti-inflammatory potential .
3. Antitumor Activity :
- Several studies have highlighted the cytotoxic effects of thiazole derivatives against cancer cell lines. For instance, compounds with structural similarities showed promising results in inhibiting cell proliferation in HepG-2 hepatocellular carcinoma cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for antimicrobial and anti-inflammatory activity; modifications can enhance potency. |
| Dimethylphenyl Group | Influences lipophilicity and receptor interactions; variations can lead to improved bioavailability. |
| Benzoate Moiety | Affects solubility and stability; critical for enzyme interactions. |
Case Studies
- Antitubercular Activity : In a study examining various thiazole derivatives, some exhibited MIC values comparable to standard antitubercular drugs like rifampicin and isoniazid . This suggests potential for development as anti-tuberculosis agents.
- Anticonvulsant Properties : Research on related compounds indicated significant anticonvulsant effects in animal models, highlighting the therapeutic potential of thiazole derivatives in neurological disorders .
Q & A
Q. What are the common synthetic routes for Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters.
- Step 2: Acylation of the thiazole-2-amine intermediate with 4-(methoxycarbonyl)benzoyl chloride.
- Step 3: Esterification or functional group protection to stabilize reactive intermediates.
Optimization factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalysts : Base catalysts like triethylamine improve acylation efficiency .
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization and carbamoyl bond formation .
Table 1 : Comparison of synthetic approaches from literature:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole formation | Thiourea + α-bromoacetophenone | 65–75 | >90% | |
| Carbamoylation | 4-Methoxycarbonylbenzoyl chloride, DMF, 0°C | 80–85 | >95% |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and carbamoyl linkage. For example, the thiazole C-2 proton appears as a singlet at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 395.5) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures, particularly for polymorph identification .
Q. What biological activities are associated with structurally similar thiazole derivatives?
- Antimicrobial activity : Thiazole derivatives disrupt bacterial membrane integrity (e.g., MIC values of 2–8 µg/mL against S. aureus) .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR IC₅₀ = 0.5–1.2 µM) via competitive ATP-binding site interactions .
- Mechanistic insights : Thiazole rings chelate metal ions in enzyme active sites, altering catalytic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains.
- Purity issues : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .
- Structural analogs : Minor substitutions (e.g., methyl vs. methoxy groups) drastically alter binding affinities .
Mitigation strategies :
- Validate purity via HPLC (>98%) and NMR .
- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock4 simulates ligand-receptor binding (e.g., docking scores < -8 kcal/mol indicate strong affinity for EGFR) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
Table 2 : Example docking results for thiazole derivatives:
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | Lys721, Met793 | |
| CYP450 3A4 | -7.5 | Phe304, Arg372 |
Q. What challenges arise in crystallographic analysis, and how does SHELX address them?
- Twinned crystals : SHELXL refines twin laws (e.g., BASF parameter) to resolve overlapping reflections .
- Disorder : Partial occupancy modeling distinguishes conformational isomers.
- High-resolution data : SHELXL leverages anisotropic displacement parameters for accurate thermal motion analysis .
Case study : A related thiazole derivative (CAS 320420-94-8) crystallized in a monoclinic system (space group P2₁/c), resolved using SHELXL-2019 .
Methodological Recommendations
- Synthetic reproducibility : Use Schlenk techniques to exclude moisture during carbamoyl bond formation .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., DFT/B3LYP/6-31G*) .
- Ethical compliance : Follow SDS guidelines (e.g., GHS Category 4 toxicity protocols) for safe handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
